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Compound of Interest

Compound Name:
2,6-Dimethoxypyridine-3-

carboxaldehyde

Cat. No.: B1313878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2,6-
dimethoxypyridine-3-carboxaldehyde, a key organic compound with applications in

medicinal chemistry and organic synthesis. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted data based

on established spectroscopic principles and data from analogous compounds. It also outlines

the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for 2,6-dimethoxypyridine-3-
carboxaldehyde. These predictions are based on the analysis of its chemical structure, which

includes a pyridine ring, two methoxy groups, and an aldehyde functional group.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde-H 9.8 - 10.5 Singlet -

Pyridine-H (at C4) 8.0 - 8.3 Doublet 8.0 - 9.0

Pyridine-H (at C5) 6.4 - 6.7 Doublet 8.0 - 9.0

Methoxy-H (at C2) 3.9 - 4.2 Singlet -

Methoxy-H (at C6) 3.9 - 4.2 Singlet -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 188 - 195

C2 (Pyridine) 163 - 168

C6 (Pyridine) 163 - 168

C4 (Pyridine) 140 - 145

C3 (Pyridine) 115 - 120

C5 (Pyridine) 105 - 110

OCH₃ (at C2) 53 - 58

OCH₃ (at C6) 53 - 58

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectral Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (Aldehyde) 2820 - 2880 and 2720 - 2780 Medium

C=O stretch (Aldehyde) 1685 - 1715 Strong

C=N and C=C stretch (Pyridine

ring)
1570 - 1610 and 1450 - 1500 Medium to Strong

C-O stretch (Methoxy)
1240 - 1280 (asymmetric) and

1020 - 1060 (symmetric)
Strong

C-H bend (Pyridine ring) 800 - 850 Strong

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

167 [M]⁺ (Molecular ion)

166 [M-H]⁺

138 [M-CHO]⁺

124 [M-CHO-CH₂]⁺

108 [M-CHO-OCH₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to

characterize organic compounds like 2,6-dimethoxypyridine-3-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Methodology:

Sample Preparation: A 5-10 mg sample of 2,6-dimethoxypyridine-3-carboxaldehyde is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in

a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (0 ppm).

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

locked onto the deuterium signal of the solvent, and the field homogeneity is optimized

through a process called shimming to achieve high-resolution spectra.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a

pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Key parameters include the spectral width, acquisition time, and relaxation delay.

¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired. Due to the

low natural abundance of ¹³C, a larger number of scans is typically required. Proton

decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then placed into a pellet die and compressed under high pressure using a

hydraulic press to form a transparent or translucent pellet.
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Background Spectrum: A background spectrum of the empty sample compartment (or a pure

KBr pellet) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the

FTIR spectrometer.

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400

cm⁻¹. The final spectrum is displayed in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe for solid samples. The sample is then vaporized under high

vacuum.

Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are

bombarded with a beam of high-energy electrons (typically 70 eV). This process removes an

electron from the molecule, creating a positively charged molecular ion ([M]⁺), and often

causes the molecule to fragment into smaller, characteristic ions.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Workflows
As this guide focuses on the presentation of spectral data and standard experimental

procedures for a small organic molecule, there are no complex signaling pathways or intricate
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experimental workflows that would necessitate visualization using Graphviz. The experimental

protocols described are linear and standard laboratory procedures.

To cite this document: BenchChem. [Spectral Data Analysis of 2,6-Dimethoxypyridine-3-
carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313878#2-6-dimethoxypyridine-3-carboxaldehyde-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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